molecular formula C20H21ClN4O B2762333 4-chloro-N-cyclohexyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899985-34-3

4-chloro-N-cyclohexyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2762333
CAS No.: 899985-34-3
M. Wt: 368.87
InChI Key: YXDWESABLKXTJU-UHFFFAOYSA-N
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Description

4-chloro-N-cyclohexyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic system formed by the fusion of a pyrazole and a pyridine ring. The presence of various substituents, such as the chloro, cyclohexyl, methyl, and phenyl groups, contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cyclohexyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Formation of the Pyridine Ring: The pyrazole intermediate is then reacted with a suitable pyridine precursor, such as a 2-chloropyridine derivative, under conditions that promote cyclization to form the pyrazolo[3,4-b]pyridine core.

    Introduction of Substituents: The chloro, cyclohexyl, methyl, and phenyl groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination, while the cyclohexyl group can be added through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cyclohexyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-chloro-N-cyclohexyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclohexyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By inhibiting these kinases, the compound can disrupt signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: A core structure with similar biological activities.

    2H-pyrazolo[3,4-b]pyridine: Another isomer with distinct chemical properties.

    Pyrazolo[4,3-b]pyridine: A related compound with a different ring fusion pattern.

Uniqueness

4-chloro-N-cyclohexyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro, cyclohexyl, methyl, and phenyl groups enhances its potential as a therapeutic agent by improving its stability, solubility, and target specificity .

Properties

IUPAC Name

4-chloro-N-cyclohexyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O/c1-13-17-18(21)16(20(26)23-14-8-4-2-5-9-14)12-22-19(17)25(24-13)15-10-6-3-7-11-15/h3,6-7,10-12,14H,2,4-5,8-9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDWESABLKXTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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